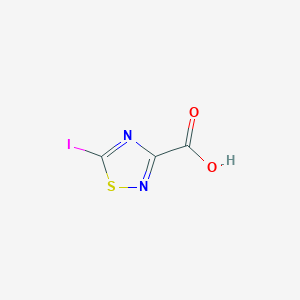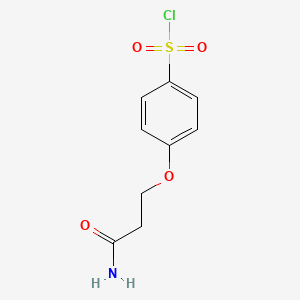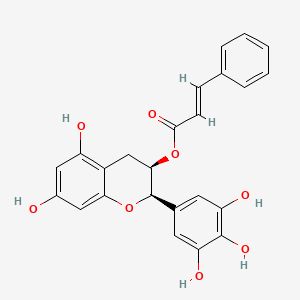
Epigallocatechin 3-O-cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epigallocatechin 3-O-cinnamate is a derivative of epigallocatechin, a type of catechin found in green tea. Catechins are a class of flavonoids with potent antioxidant properties. This compound is synthesized by esterifying epigallocatechin with cinnamic acid, resulting in a compound that combines the beneficial properties of both epigallocatechin and cinnamic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of epigallocatechin 3-O-cinnamate typically involves the esterification of epigallocatechin with cinnamic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the esterification process. Enzymes such as lipases can be employed to catalyze the reaction under milder conditions, reducing the need for harsh chemicals and high temperatures. This approach not only improves the yield but also minimizes the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Epigallocatechin 3-O-cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are highly reactive and can participate in further chemical transformations.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols and carboxylic acids from reduction, and various substituted derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Epigallocatechin 3-O-cinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification reactions and the behavior of catechins under different chemical conditions.
Biology: The compound’s antioxidant properties make it a valuable tool for studying oxidative stress and its effects on biological systems.
Medicine: Research has shown that this compound exhibits anti-inflammatory, anticancer, and antimicrobial activities, making it a potential candidate for drug development.
Industry: The compound is used in the formulation of cosmetics and dietary supplements due to its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
Epigallocatechin 3-O-cinnamate exerts its effects through several molecular mechanisms:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, preventing cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways like PI3K-AKT and NF-κB.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules.
Comparación Con Compuestos Similares
Epigallocatechin 3-O-cinnamate can be compared with other catechin derivatives such as:
Epigallocatechin 3-O-gallate: Another esterified catechin with potent antioxidant and anticancer properties.
Epicatechin: A non-esterified catechin with similar antioxidant activity but different pharmacokinetic properties.
Catechin: The simplest form of catechin, which lacks the ester group and has lower bioavailability.
This compound is unique due to the presence of the cinnamate ester, which enhances its lipophilicity and potentially improves its bioavailability and cellular uptake compared to other catechins.
Propiedades
Número CAS |
108907-46-6 |
|---|---|
Fórmula molecular |
C24H20O8 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H20O8/c25-15-10-17(26)16-12-21(31-22(29)7-6-13-4-2-1-3-5-13)24(32-20(16)11-15)14-8-18(27)23(30)19(28)9-14/h1-11,21,24-28,30H,12H2/b7-6+/t21-,24-/m1/s1 |
Clave InChI |
GQGIIUWXMCBYIJ-UMMIVNDFSA-N |
SMILES isomérico |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)/C=C/C4=CC=CC=C4 |
SMILES canónico |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



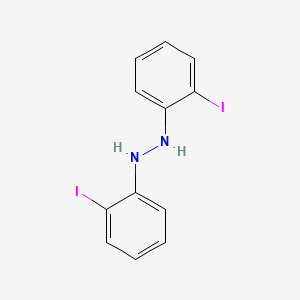
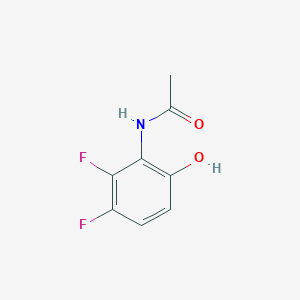
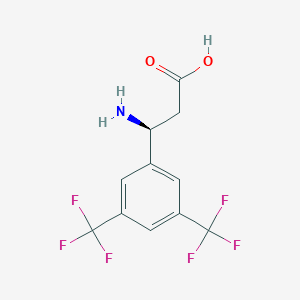
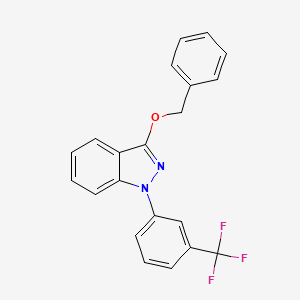
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)
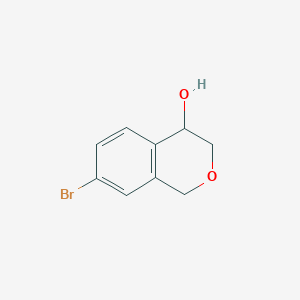
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
